molecular formula C18H20FN5O5 B13449757 N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide CAS No. 1193687-86-3

N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide

カタログ番号: B13449757
CAS番号: 1193687-86-3
分子量: 405.4 g/mol
InChIキー: YLQCDUADHDPQCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound, also known by its synonyms N1-(2-(4-((4-Fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)oxalamide, is a pyrimidine derivative featuring a 4-fluorophenylmethylamino carbonyl group and a hydroxy-oxo dihydropyrimidinyl core . The ethanediamide (oxalamide) moiety may enhance solubility and binding specificity, while the 4-fluorophenyl group contributes to lipophilicity and target affinity.

特性

CAS番号

1193687-86-3

分子式

C18H20FN5O5

分子量

405.4 g/mol

IUPAC名

N'-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide

InChI

InChI=1S/C18H20FN5O5/c1-18(2,23-15(28)13(20)26)17-22-11(12(25)16(29)24(17)3)14(27)21-8-9-4-6-10(19)7-5-9/h4-7,25H,8H2,1-3H3,(H2,20,26)(H,21,27)(H,23,28)

InChIキー

YLQCDUADHDPQCG-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

作用機序

The mechanism of action of N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural Similarity and Computational Metrics

Structural similarity is quantified using Tanimoto and Dice coefficients , calculated via MACCS keys or Morgan fingerprints . For example:

  • Tanimoto Index (Threshold ≥0.8): The US-EPA CompTox Dashboard identifies structurally analogous compounds (e.g., fluconazole analogs) with high Tanimoto scores, enabling read-across predictions for toxicity or bioactivity .
  • 70% Similarity Benchmark: Compounds like aglaithioduline (vs. SAHA) demonstrate that even moderate structural overlap (~70%) can yield comparable pharmacokinetic properties and target affinities .

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Tanimoto Index Bioactivity Profile Key Differences
Target Compound (N1-[...]ethanediamide) Pyrimidinone-oxalamide Reference Kinase inhibition (e.g., ROCK1) 4-Fluorophenyl group
1-[4-(4-Fluorophenyl)...]ethanone Dihydropyrimidine-thione 0.65–0.75 Anticancer, antimicrobial Thione substitution vs. oxalamide
N-[4-(4-Fluorophenyl)...methanesulfonamide Pyrimidine-sulfonamide 0.70–0.80 Enzyme inhibition Sulfonamide vs. carbamoyl group
Aglaithioduline Hydroxamate 0.70 HDAC inhibition Hydroxamate vs. pyrimidinone

Bioactivity and Target Affinity Correlations

Bioactivity clustering reveals that structurally similar compounds often share mode of action (MoA) . For instance:

  • Pyrimidinone derivatives (e.g., the target compound) cluster with kinase inhibitors due to their ATP-binding site compatibility .
  • Compounds with fluorophenyl groups (e.g., N-[4-(4-Fluorophenyl)...methanesulfonamide) show enhanced selectivity for tyrosine kinases .

However, activity cliffs—where minor structural changes cause significant potency differences—are observed. For example:

  • Replacing the oxalamide group with a sulfonamide (as in ) reduces ROCK1 affinity but increases solubility .
  • The 4-fluorophenyl moiety in the target compound improves metabolic stability compared to non-fluorinated analogs .

Docking Efficiency and Virtual Screening

Chemical Space Docking studies highlight that the target compound’s pyrimidinone core enriches docking scores for ROCK1. However, filtering during virtual screening may exclude high-scoring analogs with subtle structural variations (e.g., alternative substituents on the pyrimidine ring) .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: The oxalamide moiety reduces CYP450-mediated metabolism relative to ester-containing analogs .

Key Research Findings

Structural Determinants of Activity: The pyrimidinone-oxalamide scaffold is critical for kinase inhibition, while the 4-fluorophenyl group fine-tunes selectivity .

carbamoyl) can drastically alter MoA .

Activity Cliffs: Minor modifications (e.g., thione substitution in ) can enhance antimicrobial activity but reduce kinase affinity .

生物活性

N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide, also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₀F₁N₅O₅
  • Molecular Weight : 405.38 g/mol
  • CAS Number : 1391918-18-5
  • Stereochemistry : Achiral

Structure

The molecular structure includes a pyrimidine ring, which is often associated with various biological activities, such as antiviral and anticancer properties.

Antiviral Activity

Recent studies indicate that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide have been shown to inhibit the proliferation of viruses such as Hepatitis C Virus (HCV) at concentrations ranging from 10–100 μg/mL . This suggests that the compound may possess similar antiviral efficacy.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Pyrimidine derivatives are known to act on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, studies have shown that certain pyrimidine analogs can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .

The biological activity of N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like DHFR or kinases involved in cellular signaling.
  • Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it could disrupt nucleic acid synthesis.
  • Induction of Apoptosis : Certain derivatives have been found to activate apoptotic pathways in cancer cells.

Study 1: Antiviral Efficacy Against HCV

A study published in MDPI demonstrated that a related pyrimidine compound effectively inhibited HCV replication in vitro at low micromolar concentrations . The findings suggest that modifications to the pyrimidine structure can enhance antiviral activity.

Study 2: Anticancer Activity in Leukemia Models

In another investigation, pyrimidine derivatives were tested against acute biphenotypic leukemia cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 0.3 μM, showcasing their potential as therapeutic agents against hematological malignancies .

Summary of Biological Activities

Activity TypeTargetConcentrationReference
AntiviralHCV10–100 μg/mL
AntitumorLeukemia0.3 μM
Enzyme InhibitionDHFRVaries
PropertyValue
Molecular FormulaC₁₈H₂₀F₁N₅O₅
Molecular Weight405.38 g/mol
CAS Number1391918-18-5
StereochemistryAchiral

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。